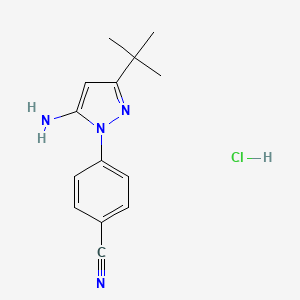

4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazoles are heterocyclic compounds with a 5-membered ring structure containing two nitrogen atoms. The tert-butyl group and the benzonitrile moiety in the compound suggest potential for interaction with various biological targets, and the presence of an amino group indicates possibilities for further chemical modifications.

Synthesis Analysis

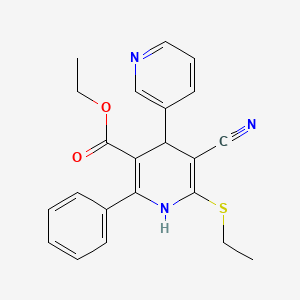

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of hydrogen bonding, which plays a significant role in the stability and conformation of the compounds. For example, the molecule of 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole forms simple chains through a single C-H...N hydrogen bond . Such hydrogen bonding patterns are crucial for the molecular conformation and could influence the biological activity of the compound.

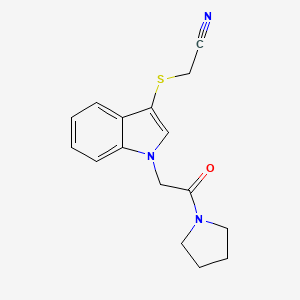

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The amino group in "4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride" can be a site for nucleophilic substitution reactions, allowing for the introduction of different substituents. This is similar to the synthesis of 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, where different amines were treated with a chlorinated intermediate to produce various substituted compounds .

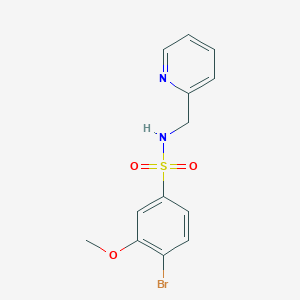

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of tert-butyl and benzonitrile groups can affect the compound's lipophilicity, which is important for its pharmacokinetic properties. The amino group can contribute to the compound's solubility in water, especially when in the form of a hydrochloride salt. The antimicrobial and antioxidant activities of related compounds suggest that "4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride" may also possess similar properties .

properties

IUPAC Name |

4-(5-amino-3-tert-butylpyrazol-1-yl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4.ClH/c1-14(2,3)12-8-13(16)18(17-12)11-6-4-10(9-15)5-7-11;/h4-8H,16H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNWSYGBMJNHLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B3019170.png)

![3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B3019174.png)

![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B3019178.png)

![2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3019179.png)

![4-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B3019186.png)

![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3019188.png)

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B3019189.png)